

# Teriflunomide-d4: A Technical Guide to Safety and Handling for Research Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Teriflunomide-d4

Cat. No.: B1140442

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for **Teriflunomide-d4**, a deuterated analog of Teriflunomide. Teriflunomide is an immunomodulatory agent and the active metabolite of leflunomide, used in the treatment of relapsing forms of multiple sclerosis. The deuterated form, **Teriflunomide-d4**, is primarily utilized in research and development, often as an internal standard in pharmacokinetic and metabolic studies.<sup>[1]</sup> Given its potent biological activity and classification as a hazardous substance, strict adherence to safety protocols is imperative when handling this compound.

## Hazard Identification and Classification

**Teriflunomide-d4** is a pharmaceutical-related compound of unknown potency, though it is expected to share the toxicological properties of its parent compound, Teriflunomide. Teriflunomide is classified as toxic if swallowed and may cause damage to the unborn child.<sup>[2]</sup> It is also considered harmful to aquatic life with long-lasting effects.<sup>[2]</sup>

GHS Hazard Statements:

- H301: Toxic if swallowed.<sup>[2]</sup>
- H360D: May damage the unborn child.<sup>[2]</sup>
- H412: Harmful to aquatic life with long lasting effects.<sup>[2]</sup>

## Quantitative Data Summary

The following tables summarize the available quantitative data for Teriflunomide. Data for **Teriflunomide-d4** is limited; therefore, the data for the parent compound should be used as a primary reference for safety assessments, assuming similar properties.

Table 1: Physical and Chemical Properties

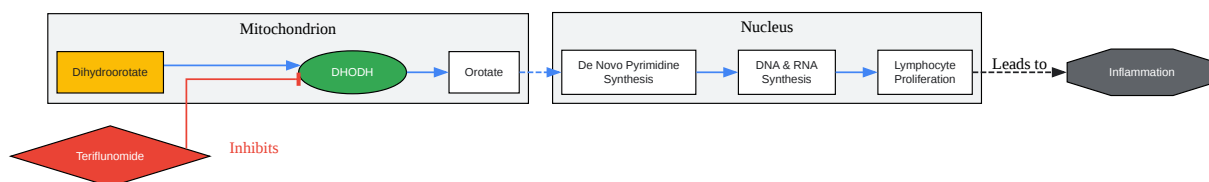
| Property            | Value  |
|---------------------|--|
| Chemical Name       | (Z)-2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl-2,3,5,6-d4)but-2-enamide  |
| Molecular Formula   | C <sub>12</sub> H <sub>5</sub> D <sub>4</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub>   |
| Molecular Weight    | 274.2 g/mol  |
| Physical State      | Solid, White to Off-White Powder   |
| Melting Point       | 214-217°C  |
| Solubility          | Sparingly soluble in acetone, slightly soluble in polyethylene glycol and ethanol, very slightly soluble in isopropanol, and practically insoluble in water. |
| Storage Temperature | -20°C Freezer  |

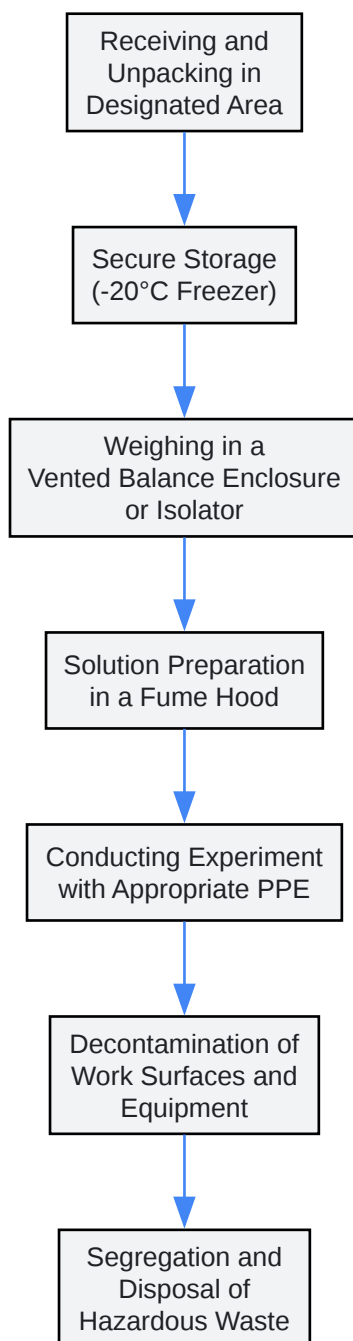
Table 2: Toxicological Data (for Teriflunomide)

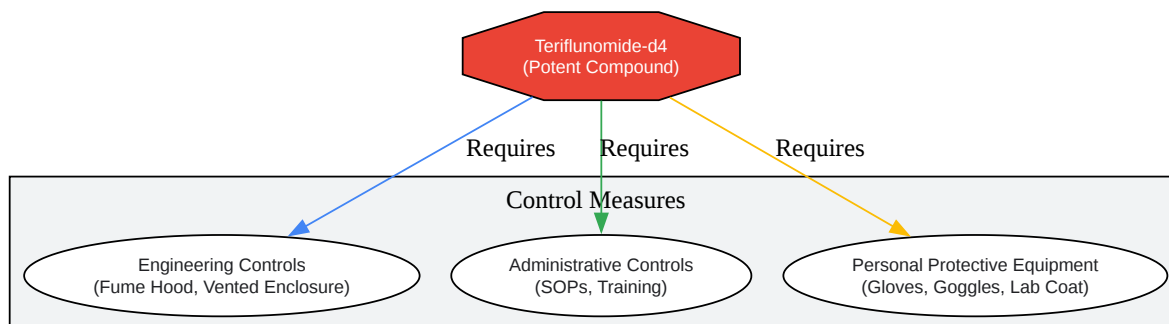
| Endpoint                      | Species           | Route   | Value                     |
|-------------------------------|-------------------|---------|---------------------------|
| LD <sub>50</sub> (Acute Oral) | Rat               | Oral    | 400 - 1,000 mg/kg         |
| LD <sub>50</sub> (Acute Oral) | Mouse             | Oral    | 100 - 200 mg/kg           |
| LC <sub>50</sub> (96-hour)    | Fish (Zebra fish) | Aquatic | 50,000 µg/L (50 mg/L)     |
| EC <sub>50</sub> (48-hour)    | Daphnia magna     | Aquatic | >100,000 µg/L (>100 mg/L) |

## Signaling Pathway and Mechanism of Action

Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).<sup>[3][4][5]</sup> This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.<sup>[3]</sup> By blocking DHODH, Teriflunomide depletes the pool of available pyrimidines, thereby inhibiting the proliferation of rapidly dividing cells, such as activated T and B lymphocytes, which are key mediators in the pathophysiology of multiple sclerosis.<sup>[3][4]</sup> This leads to a reduction in the inflammatory processes associated with the disease.







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Address: 3281 E Guasti Rd

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